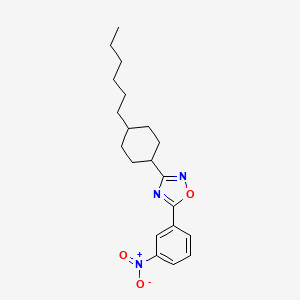
4-Bromo-3-fluoro-2,6-diiodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-2,6-diiodophenol is an organic compound with the molecular formula C6H2BrFI2O It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2,6-diiodophenol typically involves multi-step organic reactions. One common method includes the halogenation of phenol derivatives. For instance, starting with a phenol compound, bromination, fluorination, and iodination reactions are carried out sequentially under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using suitable halogenating agents such as bromine, fluorine gas, and iodine. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-fluoro-2,6-diiodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted phenols or ethers.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of hydroquinones.
Aplicaciones Científicas De Investigación
4-Bromo-3-fluoro-2,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-fluoro-2,6-diiodophenol involves its interaction with molecular targets through its halogen atoms and phenol group. The compound can form hydrogen bonds, halogen bonds, and π-π interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways and chemical reactions, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-fluorophenol: Similar structure but lacks the iodine atoms.
2,6-Diiodophenol: Contains iodine atoms but lacks bromine and fluorine.
3-Fluoro-4-iodophenol: Contains fluorine and iodine but lacks bromine.
Uniqueness
4-Bromo-3-fluoro-2,6-diiodophenol is unique due to the presence of multiple halogen atoms, which impart distinct chemical reactivity and properties
Propiedades
Fórmula molecular |
C6H2BrFI2O |
|---|---|
Peso molecular |
442.79 g/mol |
Nombre IUPAC |
4-bromo-3-fluoro-2,6-diiodophenol |
InChI |
InChI=1S/C6H2BrFI2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H |
Clave InChI |
JPWUZTRTHPWRRD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1I)O)I)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)
![2-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B12460178.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide](/img/structure/B12460192.png)
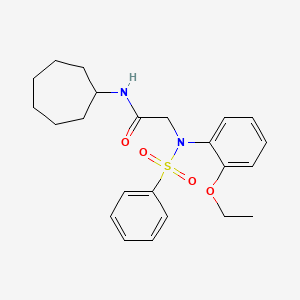
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12460199.png)
![2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12460205.png)
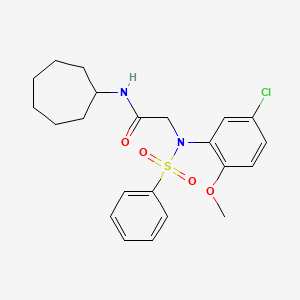
![2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460218.png)
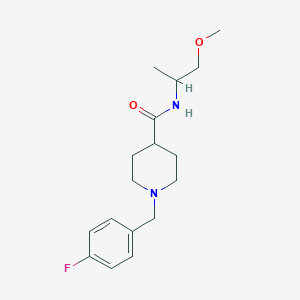
![({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12460230.png)
![4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12460231.png)
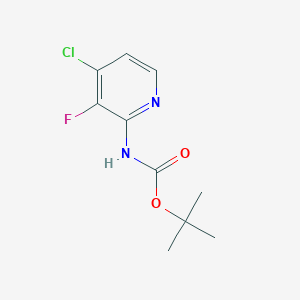
![5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one](/img/structure/B12460237.png)
